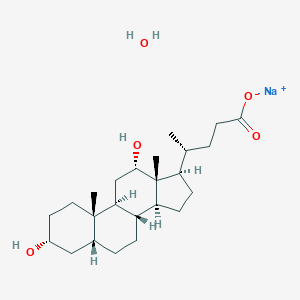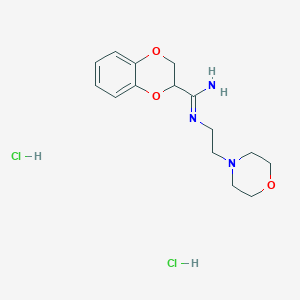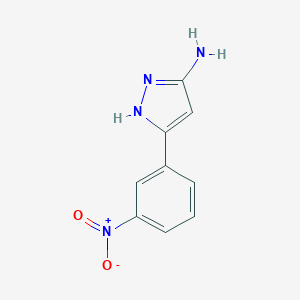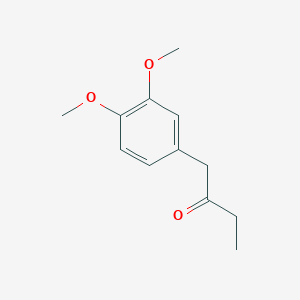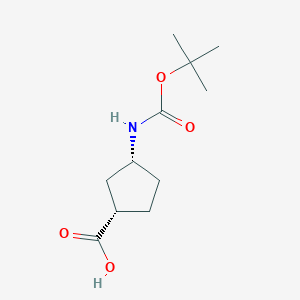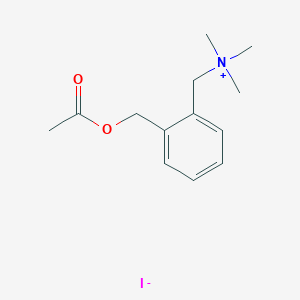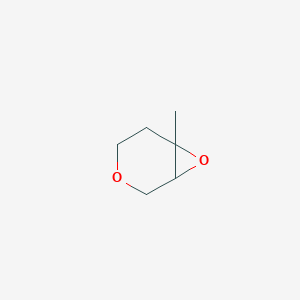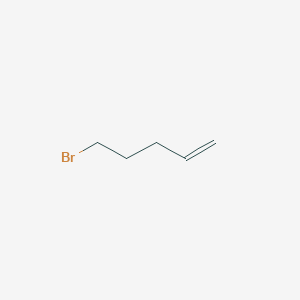
5-ブロモ-1-ペンテン
概要
説明
5-Bromo-1-pentene, also known as 5-Bromo-1-pentene, is a useful research compound. Its molecular formula is C5H9Br and its molecular weight is 149.03 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-1-pentene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-1-pentene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-pentene including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
7α-(3-カルボキシプロピル)エストラジオールの立体選択的合成
5-ブロモ-1-ペンテンは、ステロイド化学とホルモン合成の研究において重要な7α-(3-カルボキシプロピル)エストラジオールの立体選択的合成に使用されます .
シアル酸のチオ酢酸エステル11の調製
この化合物は、チオグリコシド結合を有するシアル酸のチオ酢酸エステル11の調製に使用されます。 これは、細胞間コミュニケーションや病原体との相互作用を理解するためのグリコサイエンス研究において重要です .
DL-ヒストリオニコトキシン合成
それは、DL-ヒストリオニコトキシンの合成における出発物質として役立ちます。 ヒストリオニコトキシンは、イオンチャネルや神経受容体を研究するために使用できるアルカロイド毒素です .
ベンゾフェノン含有脂肪酸の合成
5-ブロモ-1-ペンテンは、ベンゾフェノン含有脂肪酸の合成にも関与しています。 これらの化合物は、その潜在的な生物活性と材料科学における用途について研究されています .
Safety and Hazards
作用機序
Target of Action
5-Bromo-1-pentene is a chemical compound with the formula C5H9Br It’s known to be used as a starting material in the synthesis of a variety of compounds .
Mode of Action
It’s known that the compound’s bromine atom and double bond give it the properties of olefins and halogenated hydrocarbons . This allows it to participate in various chemical reactions, particularly in the synthesis of other compounds .
Biochemical Pathways
5-Bromo-1-pentene has been used in the stereoselective synthesis of 7α-(3-carboxypropyl) estradiol . It’s also been used in the preparation of thioacetate 11 of sialic acid having thioglycosidic linkage . Furthermore, it’s been used as a starting material in recent syntheses of DL-histrionicotoxin and benzophenone-containing fatty acids .
Pharmacokinetics
Its physical properties such as boiling point (126-127 °c/765 mmhg) and density (1258 g/mL at 25 °C) have been documented . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
Its role in the synthesis of other compounds suggests that it can contribute to the biological activities of these compounds .
Action Environment
It’s known that the compound should be stored at temperatures between 2-8°c , suggesting that temperature can affect its stability.
生化学分析
Biochemical Properties
5-Bromo-1-pentene plays a significant role in biochemical reactions, particularly in the stereoselective synthesis of compounds such as 7alpha-(3-carboxypropyl) estradiol . It interacts with enzymes and proteins involved in these synthetic pathways, facilitating the formation of specific stereoisomers. The compound’s bromine atom can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Cellular Effects
The effects of 5-Bromo-1-pentene on various cell types and cellular processes are not extensively documented. Its role as a synthetic intermediate suggests that it may influence cell function indirectly through the compounds it helps to synthesize. These synthesized compounds can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 5-Bromo-1-pentene exerts its effects primarily through its reactivity as an alkylating agent. The bromine atom in 5-Bromo-1-pentene can undergo nucleophilic substitution, allowing the compound to form covalent bonds with various biomolecules
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 5-Bromo-1-pentene are important considerations. The compound is stable under standard storage conditions (2-8°C) but may degrade over time if exposed to light or heat . Long-term effects on cellular function have not been extensively studied, but its role as a synthetic intermediate suggests that any observed effects would be indirect, mediated through the compounds it helps to synthesize.
Metabolic Pathways
5-Bromo-1-pentene is involved in various metabolic pathways, particularly those related to its role as a synthetic intermediate. It interacts with enzymes that facilitate nucleophilic substitution reactions, allowing it to be incorporated into more complex molecules . The compound’s reactivity with nucleophiles makes it a valuable tool in organic synthesis, where it can influence metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 5-Bromo-1-pentene within cells and tissues are not well-characterized. Its chemical properties suggest that it may be transported via passive diffusion or facilitated by specific transporters or binding proteins
Subcellular Localization
The subcellular localization of 5-Bromo-1-pentene has not been extensively studied. Its role as a synthetic intermediate suggests that it may be localized to specific cellular compartments where it can participate in biochemical reactions
特性
IUPAC Name |
5-bromopent-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-2-3-4-5-6/h2H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNANKDXVBMDKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061512 | |
| Record name | 1-Pentene, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 5-Bromo-1-pentene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20102 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1119-51-3 | |
| Record name | 5-Bromo-1-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentene, 5-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentene, 5-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Pentene, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromopent-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Bromo-1-pentene in Williamson ether synthesis?
A: 5-Bromo-1-pentene serves as an alkylating agent in Williamson ether synthesis. It reacts with phenolic compounds, such as 4-hydroxy-cinnamic acid, in the presence of a base, to form the corresponding ether. This reaction is significantly accelerated by microwave irradiation, enabling rapid and continuous synthesis of target compounds like (E)-3-[4-(pent-4-en-1-yloxy)phenyl]acetic acid. []
Q2: Can 5-Bromo-1-pentene be used to functionalize complex molecules?
A: Yes. Research shows that 5-Bromo-1-pentene can be used to introduce a pentenyl group to the 7α position of a steroidal compound. This alkylation, using NaHMDS in THF, proceeds with excellent stereoselectivity (> 95% epimeric excess). This approach allows for further functionalization of the steroid, demonstrating its utility in complex molecule synthesis. []
Q3: How does 5-Bromo-1-pentene contribute to dihydroindole and tetrahydroquinoline synthesis?
A: N-alkenylated 2-acylamino-3-furancarbonitriles, synthesized using 5-Bromo-1-pentene as an alkylating agent, undergo intramolecular Diels-Alder reactions upon heating. This cyclization yields dihydroindole and tetrahydroquinoline derivatives. This method offers a simplified work-up process compared to alternative approaches. []
Q4: Can 5-Bromo-1-pentene be used to modify polymers?
A: Research shows that 5-Bromo-1-pentene can be used to introduce metathesis handles onto ethyl cellulose. This modification, achieved through reaction with sodium hydride, enables further functionalization of the polymer via olefin cross-metathesis with electron-poor olefins like acrylic acid and acrylate esters. This approach highlights the potential of 5-Bromo-1-pentene in material science and polymer modification. []
Q5: What insights have been gained from studying the gas-phase chemistry of 5-Bromo-1-pentene?
A: Mass spectrometry studies with 13C2-labelled 5-Bromo-1-pentene reveal that unimolecular ethylene loss from its gaseous [M-Br]+ ions involves complete carbon scrambling before fragmentation. Theoretical calculations suggest this process likely involves a non-classical, pyramidal C5H cation as an intermediate. These findings enhance our understanding of fundamental carbocation chemistry. []
Q6: Has 5-Bromo-1-pentene been utilized in the development of new synthetic methodologies?
A: Yes, 5-Bromo-1-pentene has been successfully employed in the radical-chain bromoallylation of alkenes. This reaction provides a new route to 4-alkenyl bromides, expanding the synthetic toolbox for organic chemists. The resulting products can be further transformed into valuable cyclic structures, demonstrating the versatility of this methodology. []
Q7: What are the potential applications of 5-Bromo-1-pentene in the study of ultrafast molecular dynamics?
A: Theoretical studies suggest that placing photoionized 5-Bromo-1-pentene within an optical cavity could induce and enhance charge migration. This process, observable through time-resolved photoelectron spectroscopy, provides valuable insights into ultrafast electronic dynamics and the influence of optical cavities on molecular behavior. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


